

# Personal protective equipment for handling JAB-3068

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# **Essential Safety and Handling Guide for JAB-3068**

This document provides crucial safety and logistical information for laboratory personnel handling **JAB-3068**, a potent, orally bioavailable allosteric inhibitor of SHP2.[1][2] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

## **Personal Protective Equipment (PPE)**

Given that **JAB-3068** is a potent small molecule inhibitor, appropriate PPE must be worn at all times to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving **JAB-3068**.



Activity	Required PPE	Notes
Weighing and Aliquoting (Solid Form)	- Disposable, solid-front lab coat- Nitrile gloves (double- gloving recommended)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator	Perform in a certified chemical fume hood or a balance enclosure to minimize inhalation of airborne particles.
Solution Preparation and Handling	- Disposable, solid-front lab coat- Nitrile gloves- Safety glasses with side shields or chemical splash goggles	Handle all solutions within a chemical fume hood.
Cell Culture and In Vitro Assays	- Disposable, solid-front lab coat- Nitrile gloves- Safety glasses	Conduct all procedures in a certified biosafety cabinet (BSC) to maintain sterility and containment.
Waste Disposal	- Disposable, solid-front lab coat- Nitrile gloves (heavy-duty recommended)- Safety glasses with side shields or chemical splash goggles	Handle all waste streams as hazardous chemical waste.

## **Operational and Disposal Plans**

Storage: Store **JAB-3068** in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

## Spill Management:

- Evacuate: Clear the area of all personnel.
- Ventilate: Ensure the area is well-ventilated (if safe to do so).
- Contain: For liquid spills, use absorbent pads. For solid spills, carefully cover with a damp cloth to avoid raising dust.



- Clean: Use appropriate cleaning materials and decontaminate the area thoroughly.
- Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan: All waste contaminated with **JAB-3068**, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of **JAB-3068** down the drain or in the regular trash.

# Experimental Protocols In Vitro Cell Viability Assay Using a SHP2 Inhibitor

This protocol describes a common method to assess the effect of a SHP2 inhibitor, such as **JAB-3068**, on the viability of cancer cells in culture.

#### Materials:

- Cancer cell line of interest (e.g., RPMI-8226, NCI-H929)[3]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- JAB-3068
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

#### Procedure:

 Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 μL of complete medium. c. Incubate overnight to allow for cell attachment.



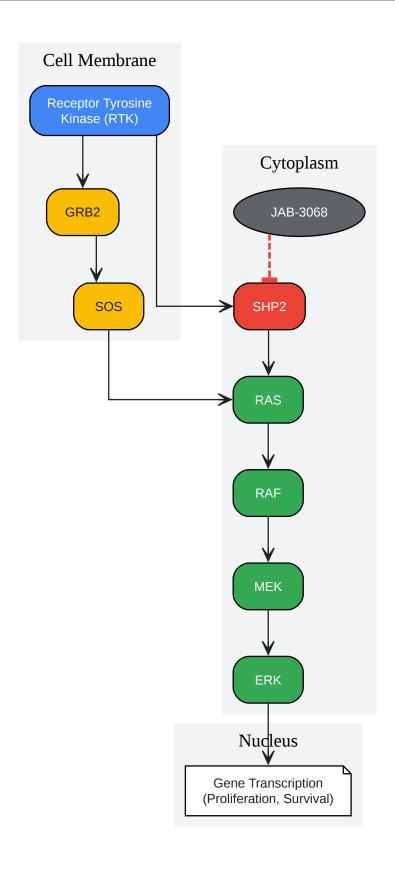




- Compound Preparation and Treatment: a. Prepare a stock solution of JAB-3068 in DMSO.
   b. Prepare serial dilutions of JAB-3068 in complete medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of JAB-3068. Include a vehicle control (DMSO-treated) and a no-treatment control.
- Incubation: a. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement: a. Equilibrate the plate and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Mix the contents by orbital shaking for 2 minutes. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
- Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the log of the JAB-3068 concentration to determine the IC50 value.

# Visualizations SHP2 Signaling Pathway



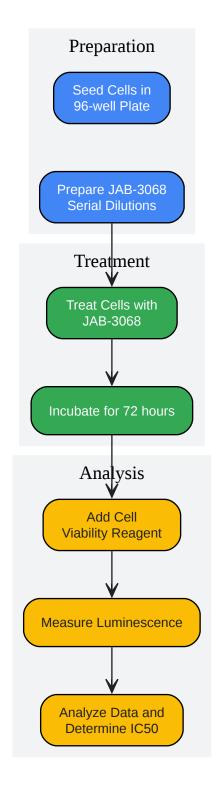


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Caption: SHP2's role in the RAS/MAPK signaling pathway and its inhibition by **JAB-3068**.



# **Experimental Workflow for Cell Viability Assay**



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Caption: Step-by-step workflow for the in vitro cell viability assay.



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## References

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